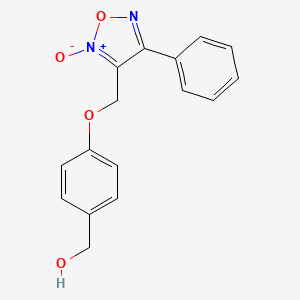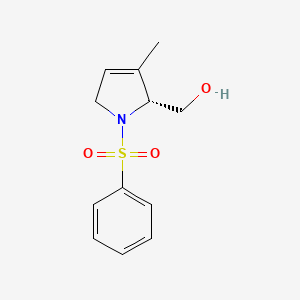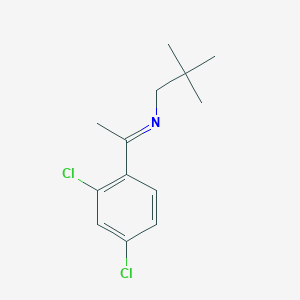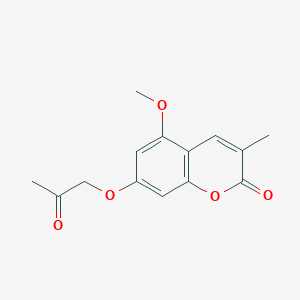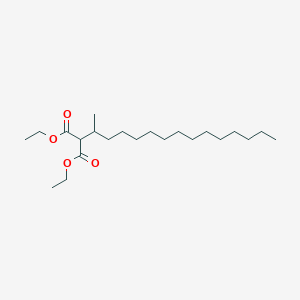
Diethyl (pentadecan-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (pentadecan-2-yl)propanedioate is a chemical compound with the molecular formula C22H42O4 It is an ester derivative of propanedioic acid and is characterized by the presence of a long alkyl chain (pentadecan-2-yl) attached to the central propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pentadecan-2-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction proceeds via the formation of an enolate ion, which acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The general reaction conditions include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Solvent: Ethanol or other suitable organic solvents
The reaction can be represented as follows:
Diethyl propanedioate+Alkyl halide→Diethyl (pentadecan-2-yl)propanedioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (pentadecan-2-yl)propanedioate undergoes various chemical reactions, including:
Alkylation: Formation of enolate ions and subsequent alkylation with alkyl halides.
Hydrolysis: Conversion to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Decarboxylation: Loss of carbon dioxide upon heating, leading to the formation of substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Decarboxylation: Heating in the presence of a suitable catalyst
Major Products
Alkylation: this compound
Hydrolysis: Pentadecan-2-ylpropanedioic acid and ethanol
Decarboxylation: Substituted monocarboxylic acids
Scientific Research Applications
Diethyl (pentadecan-2-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including as a component of insect pheromones.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (pentadecan-2-yl)propanedioate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, it may interact with specific receptors or enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl propanedioate (Diethyl malonate)
- Diethyl (hexadecan-2-yl)propanedioate
- Diethyl (octadecan-2-yl)propanedioate
Uniqueness
Diethyl (pentadecan-2-yl)propanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
192881-82-6 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
diethyl 2-pentadecan-2-ylpropanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-8-9-10-11-12-13-14-15-16-17-18-19(4)20(21(23)25-6-2)22(24)26-7-3/h19-20H,5-18H2,1-4H3 |
InChI Key |
UVKPINZNHZFZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
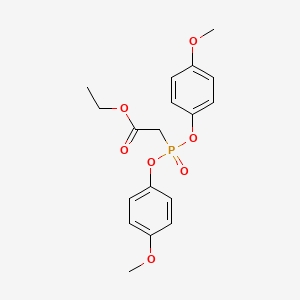
![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
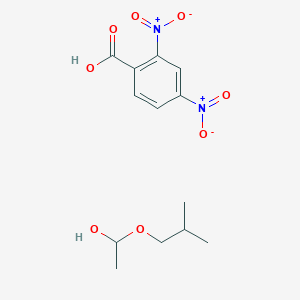
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
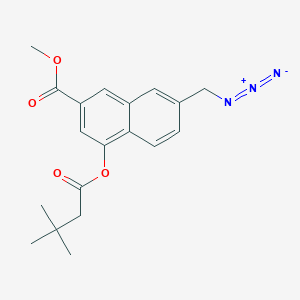
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)
